molecular formula C22H21BrN2O3 B2585332 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-bromobenzamide CAS No. 1235001-42-9

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-bromobenzamide

Cat. No. B2585332
CAS RN: 1235001-42-9
M. Wt: 441.325
InChI Key: PEXFYQAVIAONAK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C22H27N3O5 . The exact mass is 413.19507097 g/mol and the molecular weight is 413.5 g/mol .


Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 5 . The topological polar surface area is 101 Ų . The complexity of the compound is 634 .

Scientific Research Applications

Synthesis and Characterization

A significant aspect of the research on N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-bromobenzamide involves the synthesis and characterization of benzamide derivatives and related compounds. For instance, the synthesis of benzofurans from acrolein dimer and 1,3-dicarbonyl compounds using N-bromosuccinimide as an oxidizing agent highlights a method to synthesize drug molecules like benzbromarone and amiodarone (Huang et al., 2019). Additionally, the development of novel sigma receptor ligands, including spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines], demonstrates the compound's relevance in creating high-affinity ligands for sigma(1) receptors, which are of interest in neuropharmacology (Maier & Wünsch, 2002).

Biological Activity

The exploration of biological activity is another crucial research avenue. The compound's derivatives have been studied for their potential as CCR5 antagonists, which are important in the context of HIV-1 infection prevention. Research into the synthesis of CCR5 antagonist derivatives points towards the potential therapeutic applications of these compounds in treating diseases such as HIV (Bi, 2015; Bi, 2015).

Metabolism and Pharmacokinetics

Research on the metabolism and pharmacokinetics of related compounds, such as SB-649868, a novel orexin 1 and 2 receptor antagonist developed for insomnia treatment, provides insights into the disposition of drug-related materials in the human body. The study of [14C]SB-649868 in healthy male subjects reveals significant data on drug metabolism, principal circulating components, and excretion pathways, contributing to a deeper understanding of the pharmacokinetics of benzofuran derivatives (Renzulli et al., 2011).

properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O3/c23-18-7-3-2-6-17(18)21(26)24-14-15-9-11-25(12-10-15)22(27)20-13-16-5-1-4-8-19(16)28-20/h1-8,13,15H,9-12,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXFYQAVIAONAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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